molecular formula C20H29NO5S B1674544 latrunculin B CAS No. 76343-94-7

latrunculin B

Cat. No.: B1674544
CAS No.: 76343-94-7
M. Wt: 395.5 g/mol
InChI Key: NSHPHXHGRHSMIK-JRIKCGFMSA-N
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Description

Latrunculin B is a natural product isolated from the Red Sea sponge Latrunculia magnifica. It is a 14-membered macrolide attached to a 2-thiazolidinone moiety. This compound is known for its ability to disrupt actin polymerization, making it a valuable tool in cell biology and pharmacological research .

Mechanism of Action

Target of Action

Latrunculin B primarily targets Actin, alpha skeletal muscle , MKL/myocardin-like protein 1 , and Protein spire homolog 2 . Actin is a crucial component of the cytoskeleton and plays a significant role in maintaining cell shape and enabling cell movement . Protein spire homolog 2 is essential for cell division and vesicle transport within the actin filament .

Mode of Action

This compound binds to actin monomers near the nucleotide binding cleft with 1:1 stoichiometry and prevents them from polymerizing . This interaction disrupts the actin filaments of the cytoskeleton, thereby inhibiting actin-based motility .

Biochemical Pathways

The disruption of actin filaments by this compound affects various cellular processes that rely on the actin cytoskeleton. For instance, it can inhibit the formation of cleavage during cell division . The compound’s effects on actin also influence the organization and degree of polymerization of actin filaments, which in turn can impact the mechanical properties of cells and tissues .

Result of Action

This compound’s action results in a decrease in the spontaneous electrical activity in cells . It also reduces the transient outward K+ current and ultra-rapid delayed rectifier K+ current, but increases the delayed rectifier K+ current in isolated cells . Furthermore, this compound decreases the intracellular Ca2+ transient and sarcoplasmic reticulum Ca2+ content in cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of serum can shift the effective range of this compound concentrations . Additionally, the compound is transferred via the archeocytes to the vulnerable areas of the sponges where defense is needed, such as injured or regenerating sites .

Safety and Hazards

Latrunculin B is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing .

Future Directions

Latrunculin B has been used to great effect in the discovery of cadherin distribution regulation and has potential medical applications . It has been found to be able to make reversible morphological changes to mammalian cells by disrupting the actin network . It has been suggested that this variation found in latrunculin presence derives from the existence of another morph of Negombata .

Biochemical Analysis

Biochemical Properties

Latrunculin B plays a crucial role in biochemical reactions by inhibiting actin polymerization. It binds to monomeric actin with a 1:1 stoichiometry, preventing the formation of actin filaments. This interaction disrupts the actin cytoskeleton, affecting various cellular functions. This compound interacts with several biomolecules, including actin-binding proteins and enzymes involved in actin dynamics. By inhibiting actin polymerization, this compound alters the mechanical properties of cells and tissues, influencing processes such as cell motility, division, and signaling .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It disrupts the actin cytoskeleton, leading to changes in cell shape, motility, and adhesion. In cardiomyocytes, this compound modulates electrophysiological characteristics and arrhythmogenesis by affecting ion currents and calcium homeostasis . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by altering the organization and dynamics of the actin cytoskeleton .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to monomeric actin, preventing actin polymerization. This inhibition disrupts the formation of actin filaments, leading to changes in cell structure and function. This compound’s interaction with actin affects various cellular processes, including cell motility, division, and signaling. By inhibiting actin polymerization, this compound alters the mechanical properties of cells and tissues, influencing their behavior and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is gradually inactivated by serum, leading to transient changes in actin dynamics and cellular function . Long-term exposure to this compound can result in sustained disruption of the actin cytoskeleton, affecting cell shape, motility, and adhesion. These temporal effects are crucial for understanding the stability and degradation of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, this compound effectively inhibits actin polymerization, leading to changes in cell structure and function. At high doses, this compound can cause toxic or adverse effects, including cell death and tissue damage . Understanding the dosage effects of this compound is essential for optimizing its use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to actin dynamics. It interacts with enzymes and cofactors involved in actin polymerization and depolymerization, affecting the overall metabolic flux and metabolite levels. By inhibiting actin polymerization, this compound alters the balance of actin monomers and filaments, influencing cellular metabolism and energy production .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, this compound accumulates in regions with high actin turnover, such as the leading edge of migrating cells and sites of active cell division . This distribution pattern is crucial for understanding the compound’s effects on cellular function.

Subcellular Localization

This compound localizes to specific subcellular compartments, where it exerts its effects on actin dynamics. It targets regions with high actin turnover, such as the leading edge of migrating cells and sites of active cell division. Post-translational modifications and targeting signals direct this compound to these compartments, ensuring its effective interaction with monomeric actin . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Latrunculin B can be synthesized through a series of chemical reactions involving the formation of the macrolide ring and the attachment of the thiazolidinone moiety. The synthesis typically involves the use of protecting groups, coupling reactions, and cyclization steps. The exact synthetic route can vary, but it generally requires precise control of reaction conditions to ensure the correct formation of the macrolide structure .

Industrial Production Methods

Industrial production of this compound is primarily achieved through extraction from natural sources, such as the sponge Latrunculia magnifica. The extraction process involves collecting the sponge, followed by solvent extraction and purification steps to isolate the compound. Due to the complexity of its structure, chemical synthesis on an industrial scale is challenging and less common .

Chemical Reactions Analysis

Types of Reactions

Latrunculin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Latrunculin B has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique in its specific binding to actin monomers and its ability to disrupt actin polymerization without affecting microtubules. This selective action makes it a valuable tool for studying actin dynamics and related cellular processes .

Properties

IUPAC Name

(4R)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO5S/c1-13-5-3-4-6-14(2)9-18(22)25-16-10-15(8-7-13)26-20(24,11-16)17-12-27-19(23)21-17/h3,5,9,13,15-17,24H,4,6-8,10-12H2,1-2H3,(H,21,23)/b5-3-,14-9-/t13-,15-,16-,17+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHPHXHGRHSMIK-JRIKCGFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]/1CC[C@@H]2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C1)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76343-94-7
Record name Latrunculin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76343-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Latrunculin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076343947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Latrunculin B
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08080
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LATRUNCULIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW7U308U7U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Latrunculin B interact with its target within cells?

A1: this compound binds directly to monomeric G-actin, forming a 1:1 complex. [, ] This interaction effectively sequesters G-actin, preventing its incorporation into filamentous F-actin. [, ]

Q2: What are the downstream effects of this compound's interaction with actin?

A2: By preventing F-actin assembly, this compound disrupts the actin cytoskeleton, leading to a variety of cellular consequences, including: [, , , , , , ]

    Q3: What is the molecular formula and weight of this compound?

    A3: this compound has a molecular formula of C20H27NO5S and a molecular weight of 393.5 g/mol. []

    Q4: Is there any spectroscopic data available for this compound?

    A4: Yes, spectroscopic data including NMR and mass spectrometry have been used to characterize the structure of this compound and its analogues. [, ]

    Q5: Has the stability of this compound been studied?

    A5: Yes, studies have shown that this compound can be inactivated by serum, indicating a potential limitation for its in vivo application. []

    Q6: Does this compound possess any catalytic properties?

    A6: this compound is not known to possess any catalytic properties. It primarily functions by binding to G-actin, thereby disrupting actin polymerization.

    Q7: Have computational methods been applied to study this compound?

    A7: Yes, molecular docking and molecular dynamics simulations have been used to investigate the binding of this compound and its analogues to G-actin. [, ] These studies provide insights into the structural features important for binding affinity and selectivity.

    Q8: How do structural modifications of this compound affect its activity?

    A8: Studies on this compound analogues revealed that the macrocyclic ring and the thiazolidinone ring are crucial for its actin-binding activity. [] Modifications to these structures can significantly impact potency and selectivity. For instance, opening the macrocyclic ring reduces hydrophobicity and diminishes actin binding. []

    Q9: Can the thiazolidinone ring of this compound be modified while retaining activity?

    A9: Yes, research has shown that the thiazolidinone ring can be replaced with an oxazolidinone moiety without completely abolishing actin binding. [] This finding opens up possibilities for designing analogues with improved pharmacological properties.

    Q10: What are the challenges associated with the formulation of this compound for therapeutic applications?

    A10: The serum instability of this compound presents a challenge for its in vivo use. [] Further research is needed to develop appropriate formulation strategies to enhance its stability and bioavailability.

    Q11: What in vitro models have been used to study this compound?

    A11: this compound has been extensively studied in various cell culture models, including:

    • Human trabecular meshwork (HTM) cells: to investigate its effects on outflow facility and potential for glaucoma treatment. [, , , ]
    • Pulmonary vein cardiomyocytes: to assess its impact on electrophysiological characteristics and potential for atrial fibrillation treatment. []
    • Mast cells: to examine its role in degranulation and potential implications for allergic reactions. [, ]
    • Various cancer cell lines: to investigate its effects on cell morphology, motility, and adhesion as a potential anticancer agent. [, , ]

    Q12: How does this compound affect glucose-stimulated insulin secretion in vitro?

    A12: Studies using MIN6 beta-cells and isolated rat islet cells have shown that this compound increases glucose-stimulated insulin secretion. [] This effect is attributed to the disruption of cortical actin, which may facilitate insulin granule exocytosis.

    Q13: Are there any known biomarkers to assess the activity of this compound?

    A13: While specific biomarkers for this compound activity are currently lacking, researchers often monitor changes in F-actin organization and distribution as an indicator of its effect on the actin cytoskeleton. [, , , , ]

    Q14: What analytical methods are employed to study this compound?

    A14: Various techniques are used to characterize and quantify this compound, including:

    • High-performance liquid chromatography (HPLC) []
    • Mass spectrometry [, ]
    • Fluorescence microscopy: often used in conjunction with fluorescently labeled phalloidin to visualize and analyze actin filament organization. [, , , , ]

    Q15: What are some promising areas of cross-disciplinary research involving this compound?

    A15:

    • Combining this compound with other therapeutic agents: For instance, combining this compound with chemotherapeutic drugs shows synergistic effects against tumors by targeting both cell motility and proliferation. []

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